molecular formula C16H22F3N5O3 B11479239 ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate

ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate

Cat. No.: B11479239
M. Wt: 389.37 g/mol
InChI Key: RUDZIAODFBZILM-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate is a complex organic compound characterized by its trifluoromethyl group and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the alaninate backbone, followed by the introduction of the trifluoromethyl group and the piperazine moiety. Common reagents used in these reactions include trifluoroacetic acid, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperazine moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl)propanoate
  • Ethyl 4,4,4-trifluoro-3-hydroxybutyrate

Uniqueness

Ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperazine moiety contributes to its biological activity.

Properties

Molecular Formula

C16H22F3N5O3

Molecular Weight

389.37 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-2-(pyridine-3-carbonylamino)propanoate

InChI

InChI=1S/C16H22F3N5O3/c1-3-27-14(26)15(16(17,18)19,22-24-9-7-23(2)8-10-24)21-13(25)12-5-4-6-20-11-12/h4-6,11,22H,3,7-10H2,1-2H3,(H,21,25)

InChI Key

RUDZIAODFBZILM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CN=CC=C1)NN2CCN(CC2)C

Origin of Product

United States

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